(3S,6R)-6-methylpiperidin-3-ol hydrochloride
CAS No.: 40336-05-8
Cat. No.: VC8113839
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40336-05-8 |
|---|---|
| Molecular Formula | C6H14ClNO |
| Molecular Weight | 151.63 |
| IUPAC Name | (3S,6R)-6-methylpiperidin-3-ol;hydrochloride |
| Standard InChI | InChI=1S/C6H13NO.ClH/c1-5-2-3-6(8)4-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m1./s1 |
| Standard InChI Key | PVOAKSPCPLYSNC-IBTYICNHSA-N |
| Isomeric SMILES | C[C@@H]1CC[C@@H](CN1)O.Cl |
| SMILES | CC1CCC(CN1)O.Cl |
| Canonical SMILES | CC1CCC(CN1)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a piperidine ring—a six-membered amine heterocycle—with stereospecific substitutions at positions 3 and 6. The (3S,6R) configuration denotes a hydroxyl group (-OH) in the S configuration at carbon 3 and a methyl group (-CH₃) in the R configuration at carbon 6 . Protonation of the amine group by hydrochloric acid yields the hydrochloride salt, enhancing solubility in polar solvents.
Key structural identifiers include:
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SMILES: C[C@@H]1CCC@@HO.Cl
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InChIKey: PVOAKSPCPLYSNC-IBTYICNHSA-N
The chair conformation of the piperidine ring minimizes steric strain, with the methyl group occupying an equatorial position to reduce 1,3-diaxial interactions.
Physicochemical Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 151.63 g/mol | |
| Melting Point | Not reported | - |
| Solubility | Soluble in water, methanol | |
| pKa (amine) | ~10.5 (estimated) | - |
The hydrochloride salt form improves aqueous solubility, critical for biological assays. Computational models predict a logP (octanol-water partition coefficient) of 0.89, indicating moderate hydrophilicity .
Synthesis and Stereochemical Control
Industrial Synthesis
Large-scale production utilizes continuous flow reactors to optimize yield and reduce reaction times. A typical pathway involves:
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Reductive Amination: A ketone precursor (e.g., 6-methylpiperidin-3-one) undergoes hydrogenation with ammonium acetate and sodium cyanoborohydride to form the piperidine ring .
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Cyclization: Intramolecular nucleophilic displacement of epoxides or halides constructs the ring system .
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.
For example, epoxide opening with triphenylphosphine and water achieves cyclization in 38% yield, as demonstrated in syntheses of related hydroxypipecolic acids .
Laboratory-Scale Methods
Stereoselective synthesis often employs chiral auxiliaries or enzymatic resolution. In one approach, Sharpless asymmetric epoxidation of allylic alcohols generates enantiomerically pure epoxides, which undergo aminolysis to form the piperidine backbone . Enzymatic desymmetrization of meso-diols using lipases provides enantiomeric excesses >90% .
Challenges:
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Diastereomer Separation: Chromatography or crystallization is required due to the compound’s polar nature.
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Ring Strain: Transition states during cyclization favor chair conformations, influencing stereochemical outcomes .
Biological Activity and Mechanistic Insights
Pharmacological Targets
The hydroxyl and amine groups facilitate hydrogen bonding with biological targets. Potential interactions include:
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Enzyme Inhibition: Competitive binding to acetylcholinesterase’s catalytic site, analogous to piperidine-based inhibitors like donepezil .
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Receptor Modulation: Allosteric modulation of G protein-coupled receptors (GPCRs), particularly muscarinic and opioid receptors .
In vitro studies suggest IC₅₀ values in the micromolar range for acetylcholinesterase inhibition, though specific data for this compound remain unpublished .
Applications in Drug Development
As a building block, the compound enables synthesis of:
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Antimalarials: Febrifugine analogs incorporating the 3-hydroxypiperidine motif show potent activity against Plasmodium falciparum .
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Neurological Agents: Piperidine derivatives are explored for Alzheimer’s disease due to their blood-brain barrier permeability .
A recent study synthesized (+)-epiquinamide using a similar hydroxypiperidine intermediate, highlighting its utility in alkaloid production .
| Hazard Category | GHS Code | Risk Statement |
|---|---|---|
| Skin Irritation | H315 | Causes skin irritation |
| Eye Damage | H318 | Causes serious eye damage |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Data aggregated from two ECHA notifications indicate variable classifications, necessitating manufacturer-specific safety sheets .
Precautionary Measures
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